molecular formula C9H9N3O3 B1276615 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid CAS No. 957484-20-7

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

Cat. No. B1276615
M. Wt: 207.19 g/mol
InChI Key: JMBLIUHKCUGQRU-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. This structure is of interest due to the biological and chemical properties associated with pyrazole and isoxazole moieties.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine has been reported with a good yield of 69% . Another study describes the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These syntheses highlight the reactivity of pyrazole and isoxazole derivatives under various conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system . Similarly, the structure of 3,5-dimethylpyrazole co-crystals with carboxylic acids was investigated using NMR spectroscopy, revealing the formation of co-crystals through donor-acceptor hydrogen bonds .

Chemical Reactions Analysis

Pyrazole and isoxazole derivatives undergo various chemical reactions. The rearrangement of 5-arylisoxazole-3-hydroxamic acids to form 1,2,5-oxadiazoles has been observed . Additionally, the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates have been studied, demonstrating complex reaction pathways and product formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives are influenced by their molecular structure. The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was found to crystallize in the trigonal space group and exhibited nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the vibrational frequencies and molecular stability .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound "3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid" is closely related to isoxazoles and pyrazoles, which are of significant interest in synthetic organic chemistry. A study by Martins et al. (2002) discusses the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This indicates the reactivity and potential of such compounds in creating a range of derivatives, which could have various applications in scientific research (Martins et al., 2002).

Biological Activities and Applications

Isoxazole and pyrazole derivatives are noted for their biological activities. Zaki et al. (2016) highlighted the synthesis and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, and pyrazolo[3,4-d]pyridazines. These compounds demonstrated inhibitory efficiency against gram-positive and gram-negative bacteria, underscoring their potential as antimicrobial agents (Zaki et al., 2016).

Chemical Reactivity and Interaction Studies

Studies on the lithiation of heteroaromatic compounds, such as the one conducted by Micetich (1970), shed light on the chemical reactivity of compounds like isoxazoles and pyrazoles. Understanding the reaction pathways and products of such interactions can be crucial for the development of new chemical entities or for the optimization of synthetic routes for existing compounds (Micetich, 1970).

Crystal and Molecular Structure Studies

Research on the crystal and molecular structures of related compounds, such as the work by Girisha et al. (2016), provides valuable insights into the structural characteristics and potential hydrogen-bonding capabilities of these compounds. Such studies are fundamental for understanding the interactions of these molecules with biological targets or other chemical entities (Girisha et al., 2016).

Future Directions

Pyrazoles, including “3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid”, continue to attract attention due to their interesting pharmacological properties . They are traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, they are likely to remain a focus of research in the field of medicinal chemistry .

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLIUHKCUGQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424514
Record name 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

CAS RN

957484-20-7
Record name 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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